2,5-Anhydro-D-mannitol
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Anhydro-D-mannitol involves the dehydration of D-mannitol. This process yields a specific product due to the symmetrical nature of D-mannitol. The dehydration is typically acid-catalyzed and can lead to various derivatives useful in further synthetic applications, such as in the synthesis of C-nucleosides (Siqueira, Nazarenko, & Doboszewski, 2013).
Molecular Structure Analysis
The molecular structure of 2,5-Anhydro-D-mannitol derivatives has been elucidated through various analyses, including X-ray crystallography. These studies reveal the conformational details and symmetry of the compound, providing insights into its reactivity and interactions with other molecules (Voll, Nguyen, Fronczek, & Younathan, 1993).
Chemical Reactions and Properties
2,5-Anhydro-D-mannitol participates in various chemical reactions, including those leading to the synthesis of complex molecules such as hydroxymethyl-branched isonucleosides. Its reactivity is explored in the context of constructing molecules with specific chirality and functional groups, which are critical in medicinal chemistry and other applications (Lei, Min, & Zhang, 2000).
Physical Properties Analysis
The physical properties of 2,5-Anhydro-D-mannitol, such as its crystalline structure and solubility, are significant for its practical applications. These properties are influenced by the specific derivatives and the conditions under which the compound is synthesized and used (Voll et al., 1993).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of 2,5-Anhydro-D-mannitol, are essential for understanding its behavior in various chemical environments. These properties are determined by the functional groups present and the overall molecular structure, which dictate the compound's role in synthesis reactions and its interaction with other chemical entities (Lei et al., 2000).
Scientific Research Applications
Gluconeogenesis and Glycogenolysis Inhibition : 2,5-Anhydro-D-mannitol inhibits gluconeogenesis in rat hepatocytes, impacting glucose synthesis by increasing the pyruvate/phosphoenolpyruvate ratio and altering adenine nucleotide concentrations (Stevens, Covey, & Dills, 1985). It also inhibits glycogenolysis and glucose production in rat hepatocytes, suggesting potential as a model for hereditary fructose intolerance and a hypoglycemic agent (Stevens & Dills, 1984).
Impact on Food Intake and Metabolism : 2,5-Anhydro-D-mannitol has been shown to increase food intake in nondeprived rats, alter metabolic variables, and stimulate greater food intake than vehicle injections without affecting total metabolic rate (Park et al., 1995). It elicits feeding behavior by trapping hepatic phosphate and decreasing ATP in the liver, signaling the initiation of eating behavior (Rawson et al., 1994).
Calcium Levels in Hepatocytes : This compound increases intracellular calcium in hepatocytes, suggesting that hepatic energy status may be conveyed to the nervous system through calcium-mediated secretion events (Rawson, Ji, & Friedman, 2003).
Synthesis Applications : 2,5-Anhydro-D-mannitol has been used as a building block in the synthesis of various compounds. For instance, dehydration of D-mannitol yields 2,5-anhydro-D-glucitol 2, useful for C-nucleoside synthesis (de Siqueira, Nazarenko, & Doboszewski, 2013). Additionally, stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol and arylamino derivatives has been developed, showing enhanced affinity for the Trypanosoma brucei hexose transporter (Claustre et al., 1999).
Crystal Structure Analysis : The crystal structure of 2,5-anhydro-D-mannitol has been determined, revealing a strong inter-molecular hydrogen-bonding network between hydroxyl groups, which is important for understanding its chemical properties and interactions (Watkins et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannitol | |
CAS RN |
41107-82-8 | |
Record name | 2,5-Anhydro-D-mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41107-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Anhydromannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-anhydro-D-mannitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-ANHYDRO-D-MANNITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DLZ1WC4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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